1-(pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-9-17-19(10-12)11-13(20)18-7-5-6-8-18/h9-10H,5-8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNWFPUTUHPYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrazole Boronate Ester Intermediate
The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole intermediate is typically prepared by borylation of the corresponding pyrazole or via direct synthesis using pinacol boronate esters. A representative method includes:
This step yields the boronate ester-substituted pyrazole, which is a key precursor for further functionalization.
N-Alkylation with Pyrrolidinyl-Containing Side Chain
The nitrogen of the pyrazole ring is alkylated with a pyrrolidinyl-ethyl or ethanone group using alkyl halides or activated esters. Typical conditions include:
Alternatively, acylation to form the ethanone moiety can be achieved by reaction of the pyrazole with acyl chlorides or anhydrides under basic conditions.
Protection and Deprotection Strategies
Protecting groups such as trimethylsilyl or tert-butyl esters are employed to protect sensitive functional groups during multi-step synthesis. For example:
- Methanesulfonylation of hydroxyazetidine derivatives followed by nucleophilic substitution with pyrazole anion.
- Use of tert-butyl carbamate (BOC) protecting groups for amine functionalities, followed by deprotection after key transformations.
Representative Synthetic Route Summary
Research Findings and Observations
- The use of sodium hydride in DMF is a common and effective method to generate the pyrazole anion for subsequent alkylation or acylation, providing good control over regioselectivity.
- Microwave-assisted heating can significantly reduce reaction times for Suzuki borylation steps, improving yields and purity.
- Protecting group strategies are crucial when sensitive functional groups are present, especially for multi-step syntheses involving azetidine or pyrrolidine derivatives.
- The boronate ester moiety is stable under the alkylation conditions, allowing for subsequent cross-coupling or functionalization reactions if desired.
Summary Table of Key Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent for alkylation | DMF | Polar aprotic, stabilizes anion |
| Base for deprotonation | Sodium hydride (NaH) | Efficient, requires careful handling |
| Temperature | 0 °C to RT for alkylation; 80-110 °C for borylation | Controlled to avoid side reactions |
| Reaction time | 1 h for deprotonation; 15-16 h for alkylation; 0.5-16 h for borylation | Can be reduced by microwave heating |
| Yield range | 40-60% per step | Depends on substrate and purification |
| Purification | Column chromatography | Silica gel, gradient solvents |
Chemical Reactions Analysis
1-(pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues share the pyrazole-boronic ester motif but differ in substituents, linker groups, or heterocyclic systems. Key comparisons include:
Key Findings:
Synthetic Utility: The target compound’s pyrrolidinyl-ethanone linker distinguishes it from analogues with simpler alkyl or ether linkers (e.g., dimethoxyethyl in ). This linker may improve binding affinity in protein-ligand interactions, as seen in kinase inhibitors .
Stability : The 4,4,5,5-tetramethyl-dioxaborolane group confers superior hydrolytic stability compared to unsubstituted boronate esters, critical for storage and in vivo applications .
Biological Activity: Pyrazole-boronic esters are widely used in proteasome inhibitors and BNCT agents. The target compound’s pyrrolidine moiety may enhance blood-brain barrier penetration relative to hydroxylated analogues (e.g., propanol derivative in ) .
Crystallography : Structural analogs like 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one (Acta Cryst. E70, o763, 2014) highlight the role of X-ray crystallography in confirming regiochemistry and hydrogen-bonding patterns, which are essential for activity optimization .
Physicochemical Properties:
- logP : The target compound’s logP (~1.5) balances lipophilicity for cellular uptake while avoiding excessive hydrophobicity, unlike bulkier derivatives like SA67-0943 (logP 1.53, MW 373.45) .
Research Implications
The target compound’s unique combination of boronic ester reactivity and pyrrolidine-enhanced solubility positions it as a versatile intermediate for drug discovery, particularly in oncology and CNS diseases. Future studies should explore its:
- Kinase Inhibition Potential: Pyrazole-boronic esters are known to target EGFR and BTK kinases .
- Proteasome Inhibition : Boronic acids (e.g., bortezomib) are FDA-approved proteasome inhibitors; the dioxaborolane group could act as a prodrug .
Biological Activity
The compound 1-(pyrrolidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one (CAS No. 1256359-85-9) is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a pyrazole moiety linked through an ethanone group to a boron-containing substituent. Its molecular formula is with a molecular weight of approximately 315.22 g/mol. The presence of the boron atom is significant as it often plays a crucial role in biological interactions.
Research indicates that compounds containing boron can modulate various biological pathways. In particular, the boronate ester group has been implicated in the inhibition of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which is known to influence cell migration and proliferation.
Key Findings:
- Inhibition of Autotaxin Activity : Studies have shown that derivatives with boron-containing motifs exhibit significant inhibitory effects on ATX activity. For instance, compounds with IC50 values ranging from 0.05 to 0.07 μM have been reported, indicating strong inhibitory potency against ATX .
- Reduction in Cell Migration : The inhibition of ATX leads to decreased levels of LPA, which subsequently results in reduced cellular migration and altered signaling pathways associated with cancer metastasis .
Biological Assays and Efficacy
Several in vitro assays have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antitumor Activity
In a study focusing on breast cancer cell lines (MDA-MB-231), treatment with the compound resulted in a marked decrease in cell migration and invasion capabilities. This suggests potential utility as an antitumor agent by targeting LPA signaling pathways .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of boron-containing compounds similar to this one. Results indicated that modulation of neuroinflammatory responses could be beneficial in models of neurodegenerative diseases .
Q & A
Q. What is the role of the dioxaborolane group in this compound's reactivity?
The dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) acts as a boronic ester, enabling participation in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, particularly in constructing biaryl or heteroaryl systems. Researchers should employ palladium catalysts (e.g., Pd(PPh₃)₄) and optimize reaction conditions (e.g., aqueous base, inert atmosphere) to achieve high yields .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the pyrrolidine and pyrazole substituents (e.g., integration ratios for methyl groups in dioxaborolane).
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and B-O stretching (~1350 cm⁻¹) bands.
- Mass Spectrometry (MS) : For molecular ion validation (e.g., ESI-MS for boronate stability). Refer to structural validation methods in pyrazoline derivatives for analogous analyses .
Q. What are common synthetic routes for this compound?
A typical route involves:
- Step 1 : Synthesis of 4-(dioxaborolane)pyrazole via Miyaura borylation of halogenated pyrazoles using bis(pinacolato)diboron.
- Step 2 : Alkylation or acylation to attach the pyrrolidin-1-yl-ethanone moiety. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid boronate hydrolysis .
Q. How does the pyrrolidine moiety influence physicochemical properties?
The pyrrolidine ring enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its amine functionality. It also increases steric bulk, potentially affecting reaction kinetics in cross-coupling or biological interactions .
Q. What are the recommended storage conditions?
Store at 2–8°C under inert gas (argon/nitrogen) to prevent boronate oxidation or hydrolysis. Use amber vials to minimize light degradation .
Advanced Research Questions
Q. How to optimize Suzuki-Miyaura coupling yields with this compound?
- Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos.
- Solvent Selection : Use THF/H₂O mixtures for solubility and base compatibility (e.g., K₂CO₃).
- Temperature Control : Optimize between 60–80°C to balance reaction rate and side-product formation. Monitor by TLC or LC-MS, and purify via flash chromatography .
Q. How to resolve discrepancies in NMR data between theoretical and experimental results?
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference.
- Dynamic Effects : Account for rotameric equilibria in the ethanone-pyrrolidine linkage (e.g., variable-temperature NMR). Cross-validate with X-ray crystallography (see for pyrazoline analogs) .
Q. What strategies mitigate by-product formation during synthesis?
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients.
- Recrystallization : Employ ethanol/water mixtures to isolate pure crystalline product.
- Reaction Monitoring : Employ in-situ IR or HPLC to detect intermediates early .
Q. How to determine the crystal structure using X-ray diffraction?
- Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Analyze bond angles (e.g., C-B-O in dioxaborolane) and torsion angles using software like SHELX. Refer to pyrazole derivative studies for benchmark parameters .
Q. How to evaluate antimicrobial activity against resistant strains?
- Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-Activity Analysis : Compare with analogs lacking the pyrrolidine or boronate groups to identify pharmacophores.
- Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK293) to assess selectivity .
Data Contradiction Analysis
Q. Conflicting reports on boronate stability in aqueous media—how to address?
Q. Discrepancies in biological activity across similar pyrazole derivatives?
- Metabolic Stability : Assess liver microsome degradation to identify labile groups.
- Molecular Docking : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock.
- Synergistic Studies : Combine with known antibiotics to evaluate potentiation effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
